1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a methylcyclopentyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea typically involves the reaction of 1-methylcyclopentylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1-methylcyclopentylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a secondary amine derivative, while oxidation may produce an N-oxide.
Scientific Research Applications
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)urea
- 1-(2-Chloroethyl)-3-(1-methylcyclopropyl)urea
- 1-(2-Chloroethyl)-3-(1-methylcyclobutyl)urea
Uniqueness
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcyclopentyl group, in particular, influences its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
13908-09-3 |
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Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)urea |
InChI |
InChI=1S/C9H17ClN2O/c1-9(4-2-3-5-9)12-8(13)11-7-6-10/h2-7H2,1H3,(H2,11,12,13) |
InChI Key |
QUMYOFKTVGNGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC(=O)NCCCl |
Origin of Product |
United States |
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